molecular formula C21H21N3O3S2 B2554111 4-(N,N-Diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamid CAS No. 681156-89-8

4-(N,N-Diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamid

Katalognummer: B2554111
CAS-Nummer: 681156-89-8
Molekulargewicht: 427.54
InChI-Schlüssel: YECGPFBUDSVXLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(N,N-diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.54. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-(N,N-diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is a novel small molecule that has attracted attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the synthesis, biological activity, and research findings related to this compound, drawing from various studies and data sources.

Chemical Structure and Synthesis

The compound features a complex structure characterized by an indeno[1,2-d]thiazole core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors, incorporating sulfamoyl and benzamide functionalities. The detailed synthetic pathways have been documented in recent studies focusing on similar thiazole derivatives .

Antiviral Activity

Recent research has highlighted the efficacy of 8H-indeno[1,2-d]thiazole derivatives as inhibitors of the SARS-CoV-2 3CL protease. For instance, related compounds have demonstrated significant inhibitory activity with IC50 values in the low micromolar range (e.g., 1.28 ± 0.17 μM) . While specific data on 4-(N,N-diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is limited, its structural analogs suggest a promising potential against viral targets.

Anticancer Activity

The compound's structural attributes may also confer anticancer properties. Studies on similar benzamide derivatives have shown notable cytotoxic effects against various cancer cell lines. For example, compounds with related structures exhibited IC50 values ranging from 3.58 to 15.36 μM against multiple cancer types . These findings imply that 4-(N,N-diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide could possess comparable anticancer activity.

In Vitro Studies

In vitro assays have been pivotal in assessing the biological activity of thiazole derivatives. For instance:

  • Cell Line Testing : Compounds similar to our target showed effective inhibition of lung cancer cell lines (A549, HCC827) with IC50 values as low as 2.12 μM . Such results underscore the potential for 4-(N,N-diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide to exhibit similar or enhanced efficacy.

Molecular Docking Studies

Molecular docking studies have been employed to predict binding affinities and interactions with target proteins. The binding modes of related thiazole derivatives against SARS-CoV-2 protease suggest that modifications in the sulfamoyl group could enhance binding efficiency . This computational approach can guide further optimization of the compound.

Data Table: Biological Activity Overview

Compound NameTargetIC50 (μM)Reference
7aSARS-CoV-2 3CL Protease1.28 ± 0.17
Benzamide DerivativeLung Cancer (A549)2.12 ± 0.21
Benzothiazole AnalogVarious Cancers3.58 - 15.36

Eigenschaften

IUPAC Name

4-(diethylsulfamoyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-3-24(4-2)29(26,27)16-11-9-14(10-12-16)20(25)23-21-22-19-17-8-6-5-7-15(17)13-18(19)28-21/h5-12H,3-4,13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECGPFBUDSVXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.